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Compound of Interest

Compound Name: 5-Methoxybenzo[d]thiazole

Cat. No.: B1315470

The 5-methoxybenzo[d]thiazole core is a privileged heterocyclic structure that serves as a
versatile scaffold in medicinal chemistry. The incorporation of a methoxy group at the 5-position
can significantly influence the molecule's electronic properties, solubility, and interactions with
biological targets.[1] This scaffold is a key component in the design of novel therapeutic agents
across various disease areas, including oncology, neurodegenerative disorders, and infectious
diseases.[2][3] Its derivatives have been shown to exhibit a wide range of pharmacological
activities, such as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3]

[4]
Therapeutic Applications:

o Anticancer Agents: Benzothiazole derivatives, including those with a methoxy substitution,
have demonstrated potent anticancer activity. A notable class of these compounds, 4-
substituted methoxybenzoyl-aryl-thiazoles (SMARTS), have shown significant growth
inhibition of cancer cell lines at nanomolar concentrations.[5][6] The mechanism of action for
some of these compounds involves the inhibition of tubulin polymerization, a critical process
for cell division, leading to cell cycle arrest and apoptosis.[6][7][8]

» Kinase Inhibitors: The benzothiazole scaffold is utilized in the development of kinase
inhibitors, which are crucial in cancer therapy and other diseases. Derivatives have been
designed as dual inhibitors of kinases like CK2 and GSK3[3.[9][10] Additionally, some
derivatives have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs),
which are involved in cellular stress responses and apoptosis.[11]
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» Neurodegenerative Diseases: In the context of Alzheimer's disease, 5-

methoxybenzo[d]thiazole derivatives have been investigated as inhibitors of 17[3-

hydroxysteroid dehydrogenase 10 (173-HSD10) and as multitarget-directed ligands targeting

cholinesterases and monoamine oxidase B (MAO-B).[12][13] Inhibition of MAO-B is a

therapeutic strategy for Parkinson's disease, and 2-methylbenzo[d]thiazole derivatives have

shown potent and selective inhibition of this enzyme.[14][15]

» Antimicrobial Agents: The benzothiazole nucleus is a key feature in compounds with

antimicrobial properties. Methoxy-substituted analogues have demonstrated enhanced

efficacy against various bacteria.[3]

Data Presentation

Table 1: Anticancer Activity of Methoxybenzoyl-Aryl-Thiazole Derivatives (SMARTS)

"C" Ring Cancer Cell

Compound L . IC50 (nM) Reference
Substitution Line
3,4,5-

8f ) Various 21-71 [5]
trimethoxyphenyl
3,5- _

89 ) Various 170 - 424 [5]
dimethoxyphenyl

SMART-F 4-fluorophenyl PC-3 (Prostate) 6-43 [7]
A375

SMART-F 6 - 43 [7]
(Melanoma)
unsubstituted

SMART-H PC-3 (Prostate) ~56.39 [7]
phenyl

Table 2: Kinase Inhibitory Activity of Benzothiazole Derivatives
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Compound Target Kinase IC50 (pM) Reference
1g CK2 1.9 [9]

1g GSK3p 0.67 [°]

BI-87G3 JNK Potent Inhibitor [11]

Table 3: MAO-B Inhibitory Activity of 2-Methylbenzo[d]thiazole Derivatives

Compound Substitution MAO-B IC50 (uM) Reference
4a 5-(benzyloxy) 0.011 [15]
4d 5-(4-nitrobenzyloxy) 0.0046 [15]
5a 6-(benzyloxy) 0.0069 [15]
5e 6-(4-chlorobenzyloxy) 0.0054 [15]

Experimental Protocols
Protocol 1: Synthesis of 5-Methoxybenzo[d]thiazole
Derivatives

This protocol describes a general method for the synthesis of the 5-methoxybenzo[d]thiazole
scaffold, which can then be further modified. The synthesis involves the cyclization of an ortho-

phenylenediamine derivative.[1]
Step 1: Reduction of 4-Methoxy-2-nitroaniline to 4-Methoxy-1,2-phenylenediamine[1]

» To a stirred solution of 4-methoxy-2-nitroaniline (1 equivalent) in ethanol, add stannous
chloride (SnCl2) (3-4 equivalents) and concentrated hydrochloric acid (HCI) portion-wise.

» Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC).

» After completion, cool the mixture to room temperature and neutralize with a saturated
solution of sodium bicarbonate (NaHCO3) to a pH of approximately 8-9.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate (Na2S0Oa4), and concentrate
under reduced pressure to yield 4-methoxy-1,2-phenylenediamine.

Step 2: Cyclization to form 5-Methoxybenzo[d]thiazole[1]

Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as
toluene or dichloromethane.

Cool the solution to 0 °C in an ice bath.
Slowly add thionyl chloride (SOCI2) (1.1 equivalents) dropwise to the stirred solution.

After the addition is complete, allow the reaction to warm to room temperature and then heat
at reflux for 3-5 hours, monitoring by TLC.

Upon completion, cool the mixture and carefully quench with water.

Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate
under reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane/ethyl acetate) to obtain the pure 5-Methoxybenzo[d]thiazole
derivative.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability and cytotoxicity.[2]

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in the appropriate medium
and conditions.

Compound Treatment: Seed cells in 96-well plates and treat them with various
concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
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e MTT Incubation: Add MTT solution to each well and incubate. Viable cells will convert the
yellow MTT to a purple formazan product.[2]

» Solubilization and Absorbance Reading: Dissolve the formazan crystals in a solubilization
solution (e.g., DMSO) and measure the absorbance using a microplate reader at
approximately 570 nm.[2]

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B
isoforms using kynuramine as a substrate.[14]

e Reagents: Prepare solutions of recombinant human MAO-A and MAO-B, kynuramine
substrate, and the test compounds.

e Reaction Mixture: In a 96-well plate, combine the MAO enzyme and the test compound at
various concentrations.

o Reaction Initiation: Initiate the reaction by adding the kynuramine substrate.

o Fluorescence Measurement: Quantify the MAO-generated product, 4-hydroxyquinoline, by
measuring the fluorescence intensity using a fluorescence spectrophotometer.[14]

o Data Analysis: Calculate the IC50 values for the in vitro inhibition of each MAO isoform.

Visualizations
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General Synthetic Workflow for 5-Methoxybenzo[d]thiazole Derivatives

4-Methoxy-2-nitroaniline

Reduction (e.g., SnCI2, HCI)

4-Methoxy-1,2-phenylenediamine

yclization (e.g., Thionyl chloride)

5-Methoxybenzo[d]thiazole Derivative
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Anticancer Mechanism of Action: Tubulin Polymerization Inhibition

Cancer Cell

Benzothiazole Derivative

Binds to Colchicine Site

Tubulin Dimers

e

Inhibition of Microtubule Formation

l

Disruption of Mitotic Spindle

G2/M Cell Cycle Arrest

Apoptosis
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Workflow for Biological Evaluation of Benzothiazole Derivatives
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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